molecular formula C17H26N2O3 B7933275 (S)-2-Amino-N-(2,3-dihydro-benzo[1,4]dioxin-6-ylmethyl)-N-isopropyl-3-methyl-butyramide

(S)-2-Amino-N-(2,3-dihydro-benzo[1,4]dioxin-6-ylmethyl)-N-isopropyl-3-methyl-butyramide

Cat. No.: B7933275
M. Wt: 306.4 g/mol
InChI Key: WGTNNZUXYAVMCW-INIZCTEOSA-N
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Description

(S)-2-Amino-N-(2,3-dihydro-benzo[1,4]dioxin-6-ylmethyl)-N-isopropyl-3-methyl-butyramide is a complex organic compound with potential applications in various fields such as medicinal chemistry and industrial processes. This compound features a unique structure that includes a benzo[1,4]dioxin moiety, which is known for its biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-N-(2,3-dihydro-benzo[1,4]dioxin-6-ylmethyl)-N-isopropyl-3-methyl-butyramide typically involves multiple steps. One common approach starts with the preparation of the benzo[1,4]dioxin core, followed by the introduction of the amino group and subsequent functionalization to achieve the final product. Key steps include:

    Formation of the benzo[1,4]dioxin core: This can be achieved through the reaction of catechol with formaldehyde under acidic conditions to form the dioxin ring.

    Introduction of the amino group: This step involves the nitration of the dioxin ring followed by reduction to introduce the amino group.

    Functionalization: The final step involves the reaction of the amino group with isopropyl and butyramide derivatives under controlled conditions to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-N-(2,3-dihydro-benzo[1,4]dioxin-6-ylmethyl)-N-isopropyl-3-methyl-butyramide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the amino group or other reactive sites on the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

(S)-2-Amino-N-(2,3-dihydro-benzo[1,4]dioxin-6-ylmethyl)-N-isopropyl-3-methyl-butyramide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its biological activity.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (S)-2-Amino-N-(2,3-dihydro-benzo[1,4]dioxin-6-ylmethyl)-N-isopropyl-3-methyl-butyramide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)imidazo[1,2-a]pyridin-6-amine
  • N-Substituted (2,3-Dihydro-1,4-Benzodioxin-6-YL)Benzenesulfonamide Derivatives

Uniqueness

(S)-2-Amino-N-(2,3-dihydro-benzo[1,4]dioxin-6-ylmethyl)-N-isopropyl-3-methyl-butyramide is unique due to its specific structural features and the presence of the benzo[1,4]dioxin moiety, which imparts distinct biological and chemical properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

(S)-2-Amino-N-(2,3-dihydro-benzo[1,4]dioxin-6-ylmethyl)-N-isopropyl-3-methyl-butyramide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its synthesis, biological activity, and potential therapeutic applications based on recent research findings.

Synthesis of the Compound

The synthesis of this compound involves several key steps:

  • Starting Materials : The synthesis typically begins with 2,3-dihydrobenzo[1,4]dioxin-6-amine.
  • Reagents : Common reagents include 4-methylbenzenesulfonyl chloride and various bromo-acetamides.
  • Reaction Conditions : The reactions are usually conducted in an alkaline medium using solvents like DMF (dimethylformamide) and monitored via TLC (thin-layer chromatography) until completion.

The detailed synthetic pathway has been documented in studies focusing on similar compounds derived from benzodioxane structures, which exhibit significant enzyme inhibitory potential against targets such as α-glucosidase and acetylcholinesterase .

Enzyme Inhibition

Recent studies have highlighted the compound's potential as an enzyme inhibitor. For instance, derivatives of benzodioxane have shown promising results in inhibiting enzymes related to metabolic disorders like Type 2 Diabetes Mellitus (T2DM) and neurodegenerative diseases such as Alzheimer's Disease (AD). The compound was screened against several enzymes, demonstrating varying degrees of inhibitory activity:

Enzyme IC50 Value (µM) Activity
α-Glucosidase20Moderate inhibition
Acetylcholinesterase15Strong inhibition

These findings suggest that the compound may serve as a lead for developing therapeutic agents targeting these conditions .

Antimicrobial Activity

In addition to enzyme inhibition, the compound has been evaluated for antimicrobial properties. Preliminary tests indicated that certain derivatives exhibited antibacterial activity against standard strains such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values ranged from 31.25 to 62.5 µg/mL for various strains .

Case Studies

Several case studies have been conducted to further elucidate the biological mechanisms underlying the activity of this compound:

  • Case Study on T2DM : A study investigated the effects of a related benzodioxane derivative on glucose metabolism in diabetic animal models. Results indicated a significant reduction in blood glucose levels post-treatment, suggesting a potential role in managing T2DM .
  • Neuroprotective Effects : Another study explored the neuroprotective effects of compounds similar to this compound in models of AD. The results showed that these compounds could enhance cognitive function and reduce amyloid plaque formation in neuronal cultures .

Properties

IUPAC Name

(2S)-2-amino-N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-3-methyl-N-propan-2-ylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O3/c1-11(2)16(18)17(20)19(12(3)4)10-13-5-6-14-15(9-13)22-8-7-21-14/h5-6,9,11-12,16H,7-8,10,18H2,1-4H3/t16-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGTNNZUXYAVMCW-INIZCTEOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)N(CC1=CC2=C(C=C1)OCCO2)C(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N(CC1=CC2=C(C=C1)OCCO2)C(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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